molecular formula C12H22O11 B15130173 1-O-a-D-glucopyranosyl-D-fructose

1-O-a-D-glucopyranosyl-D-fructose

Cat. No.: B15130173
M. Wt: 342.30 g/mol
InChI Key: NMELTECMHKKXLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trehalulose can be synthesized from sucrose using the enzyme sucrose isomerase. This enzyme catalyzes the isomerization of sucrose to trehalulose under specific conditions. The reaction typically occurs at a pH of 7.0 and a temperature of 45°C to 50°C . The enzyme exhibits stability across a wide range of pH and temperatures, making the process efficient and scalable .

Industrial Production Methods: Industrial production of trehalulose involves the use of sucrose isomerase in bioreactors. The sucrose solution is contacted with the enzyme, resulting in the conversion of sucrose to trehalulose. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate trehalulose . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trehalulose undergoes various chemical reactions, including:

    Oxidation: Trehalulose can be oxidized to produce gluconic acid and other oxidation products.

    Reduction: Reduction of trehalulose can yield sorbitol and mannitol.

    Substitution: Trehalulose can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products:

    Oxidation: Gluconic acid and other carboxylic acids.

    Reduction: Sorbitol and mannitol.

    Substitution: Acetylated and benzoylated derivatives of trehalulose.

Scientific Research Applications

Trehalulose has a wide range of applications in scientific research:

Comparison with Similar Compounds

Trehalulose is often compared with other sucrose isomers such as:

    Turanose: Similar to trehalulose but with a 3,1-glycosidic bond.

    Leucrose: Has a 5,1-glycosidic bond.

    Isomaltulose: Features a 6,1-glycosidic bond.

Uniqueness of Trehalulose:

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

3,4,5,6-tetrahydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4,6-15,17-21H,1-3H2

InChI Key

NMELTECMHKKXLF-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OCC(=O)C(C(C(CO)O)O)O)O)O)O)O

Origin of Product

United States

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